molecular formula C19H25N3S B2405728 N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-26-7

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2405728
M. Wt: 327.49
InChI Key: BREALXYGPCWXED-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available literature, similar compounds have been synthesized using iodine-catalyzed methods . These methods involve one-pot three-component condensations, generating the product in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine . The product then undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .

Scientific Research Applications

Synthesis and Anticancer Activity

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is utilized in the synthesis of novel compounds with potential anticancer activity. For instance, its derivative pyridopyrimidinone-based thiadiazoles and pyrazolines have shown promise as anti-breast cancer agents (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017). Another study highlights the synthesis of tetrahydropyrrolo/indolo[1,2-a]pyrazines through enantioselective hydrogenation, important for their biological activities and presence in natural products (Hu, Chen, Zhai, & Zhou, 2018).

Antimicrobial and Antioxidant Applications

This chemical has also been utilized in creating compounds with antimicrobial and antioxidant properties. A study involving the synthesis of acetoxysulfonamide pyrazole derivatives, which are structurally related, demonstrated significant antimicrobial activities (Hamada & Abdo, 2015).

Chemical Synthesis and Reactivity

Studies on the reactivity and synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazines, which are closely related to the compound , provide insights into their potential applications in creating novel organic compounds with various functional properties (Castellote, Vaquero, Fernández-Gadea, & Alvarez-Builla, 2004). Additionally, the tandem [4+1+1] annulation approach to synthesize these compounds opens opportunities for exploring biological activities associated with this scaffold (Dagar, Bae, Lee, & Kim, 2019).

Expansion of Chemical Space

In the realm of drug discovery, expanding chemical space based on the pyrrolo[1,2-a]pyrazine core is significant. The creation of new N-fused bicyclic chemical spaces enhances opportunities to explore therapeutic potentials, particularly in cancer treatment (Seo, Lee, Park, Namkung, & Kim, 2019).

properties

IUPAC Name

N-butyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-3-4-11-20-19(23)22-14-13-21-12-5-6-17(21)18(22)16-9-7-15(2)8-10-16/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREALXYGPCWXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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